REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([S:12][CH3:13])=[CH:7][CH:8]=2)[CH:3]=1.[Li]CCCC.[C:19](=[O:21])=[O:20]>C1COCC1>[CH3:13][S:12][C:6]1[CH:5]=[C:4]2[C:9]([CH:10]=[CH:11][C:2]([C:19]([OH:21])=[O:20])=[CH:3]2)=[CH:8][CH:7]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 15 nm in,
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and EtOAc
|
Type
|
CUSTOM
|
Details
|
the resulting solid was crystallised from MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C2C=CC(=CC2=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 577 mg | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |